molecular formula C5H11NO2S B12685896 N-Methyl-D-homocysteine CAS No. 2165538-36-1

N-Methyl-D-homocysteine

Cat. No.: B12685896
CAS No.: 2165538-36-1
M. Wt: 149.21 g/mol
InChI Key: PHMDDWYPVDXMNL-SCSAIBSYSA-N
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Description

N-Methyl-D-homocysteine is a modified amino acid of significant interest in biochemical and physiological research. It serves as a key tool for investigating the pathways and effects of homocysteine metabolism. Homocysteine is a sulfur-containing amino acid derived from methionine, and its elevated levels, known as hyperhomocysteinemia, are a recognized risk factor for cardiovascular disease, stroke, and cognitive decline . Researchers utilize this compound to explore the mechanisms by which homocysteine contributes to endothelial dysfunction, a precursor to atherosclerosis . One prominent area of investigation involves the activation of the N-Methyl-D-Aspartate (NMDA) receptor by homocysteine and its analogues . This interaction is crucial for studying excitotoxicity in neuronal cells and its potential link to neurodegenerative conditions such as Alzheimer's disease . Furthermore, homocysteine is known to disrupt blood-retinal and blood-brain barriers, and research into related compounds helps elucidate these pathological processes . The metabolism of homocysteine is dependent on B-vitamins, including folate (B9), vitamin B12, and vitamin B6 . This compound is valuable for studies focusing on the methylation cycle and one-carbon metabolism, which have broad implications for cellular function and gene expression . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2165538-36-1

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

(2R)-2-(methylamino)-4-sulfanylbutanoic acid

InChI

InChI=1S/C5H11NO2S/c1-6-4(2-3-9)5(7)8/h4,6,9H,2-3H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

PHMDDWYPVDXMNL-SCSAIBSYSA-N

Isomeric SMILES

CN[C@H](CCS)C(=O)O

Canonical SMILES

CNC(CCS)C(=O)O

Origin of Product

United States

Synthesis and Biosynthesis Research of N Methyl D Homocysteine

Investigation of Stereospecific Synthetic Routes for D-Homocysteine Analogues

The synthesis of D-homocysteine and its analogues with high stereochemical purity is a fundamental prerequisite for producing N-Methyl-D-homocysteine. Chemical synthesis offers precise control over stereochemistry, which is essential for studying the distinct biological properties of different enantiomers.

A notable approach for the synthesis of optically active homocysteine involves starting from the corresponding enantiomer of methionine. For instance, D-homocysteine can be synthesized from D-methionine through a facile procedure. This method involves reacting D-methionine with dichloroacetic acid in concentrated hydrochloric acid under reflux conditions. This reaction leads to the formation of (4R)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride. Subsequent treatment of this intermediate with hydroxylamine (B1172632) yields D-homocysteine. This stereospecific route provides a reliable method for obtaining the D-enantiomer of homocysteine, which can then serve as a precursor for the synthesis of this compound.

The enantioselective synthesis of related α-methyl-D-cysteine derivatives has also been explored, offering insights into synthetic strategies that could be adapted for D-homocysteine analogues. One such method involves the regioselective ring-opening of a key intermediate, Boc-α-methyl-D-serine-β-lactone acs.org. This approach highlights the use of chiral building blocks to achieve high enantioselectivity in the final product. While this method is for a cysteine analogue, the principles of using stereochemically defined precursors are directly applicable to the synthesis of D-homocysteine derivatives.

These synthetic strategies underscore the importance of starting with a chiral pool of D-amino acids or employing asymmetric synthesis techniques to ensure the stereochemical integrity of the final D-homocysteine analogue.

Exploration of Enzymatic Methylation Pathways for Homocysteine

The enzymatic methylation of homocysteine is a critical area of biochemical research, primarily focusing on the naturally occurring L-enantiomer. These pathways are fundamental to cellular metabolism, particularly in the context of the methionine cycle. While direct evidence for the enzymatic N-methylation of D-homocysteine is scarce, understanding the existing enzymatic machinery for methylation provides a basis for investigating potential analogous pathways for the D-isomer.

In biological systems, the methylation of homocysteine to form methionine is a key step in the methionine cycle. This process is catalyzed by enzymes that transfer a methyl group from a donor molecule to the sulfur atom of L-homocysteine. However, N-methylation of the amino group represents a different type of modification.

Analysis of Methyltransferase Involvement in Homocysteine Derivatives

Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from a methyl donor, most commonly S-adenosylmethionine (SAM), to a variety of substrates, including amino acids. The stereoselectivity of these enzymes is a critical factor in determining their potential to act on D-amino acids.

While most methyltransferases are highly specific for their L-amino acid substrates, some enzymes exhibit broader substrate specificity. Research into enzyme cascades has demonstrated the potential for modular enzymatic systems to perform stereoselective modifications on both L- and D-α-amino acids researchgate.net. For example, a cascade involving an α-amino acid transaminase and an α-keto acid methyltransferase can achieve the β-methylation of both L- and D-amino acids researchgate.net. This suggests that enzymatic systems can be engineered or discovered that act on D-amino acids.

However, the vast majority of characterized methyltransferases involved in amino acid metabolism are specific for L-enantiomers. The active sites of these enzymes are typically shaped to accommodate the specific stereochemistry of L-amino acids, making them poor catalysts for the corresponding D-isomers. Further research is needed to screen for or engineer methyltransferases with activity towards D-homocysteine.

Biosynthetic Origin of Methyl Groups in Amino Acid Modifications

In virtually all biological methylation reactions involving amino acids, the primary methyl group donor is S-adenosylmethionine (SAM) nih.gov. SAM is a universal methyl donor produced from methionine and ATP foodforthebrain.org. The methyl group of SAM is activated for nucleophilic attack, and methyltransferases facilitate its transfer to the substrate.

The biosynthesis of SAM and the regeneration of methionine from L-homocysteine are central to cellular one-carbon metabolism. This cycle is tightly regulated and interconnected with folate metabolism foodforthebrain.org. The methyl group transferred to L-homocysteine to regenerate L-methionine can be derived from the folate cycle (via 5-methyltetrahydrofolate) or from betaine (B1666868) (in the liver and kidneys) nih.gov.

For a hypothetical enzymatic N-methylation of D-homocysteine, it is highly probable that SAM would also serve as the methyl donor. The fundamental biochemistry of methyl group activation and transfer is conserved across most enzymatic methylation reactions. The key determinant would be the presence of a methyltransferase capable of recognizing and binding D-homocysteine as a substrate.

Isotopic Labeling Strategies for this compound Synthesis Research

Isotopic labeling is an invaluable tool for tracing the fate of molecules in chemical reactions and biological pathways. In the context of this compound synthesis research, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule to study reaction mechanisms, quantify products, and track metabolic pathways.

For chemical synthesis, isotopically labeled starting materials can be used. For example, deuterated D-homocysteine, such as DL-Homocysteine (3,3,4,4-D₄), is commercially available and could be used as a precursor isotope.com. The deuterium labels on the carbon backbone would be retained throughout the N-methylation process, allowing the final product to be tracked and quantified using mass spectrometry. Similarly, a methylating agent containing ¹³C or ²H, such as [¹³C]methyl iodide or [²H₃]methyl iodide, could be used to introduce a label specifically at the N-methyl group.

In biosynthetic studies, stable isotope-labeled precursors can be supplied to cell cultures or organisms to trace their incorporation into metabolites. For instance, if a potential enzymatic pathway for N-methylation of D-homocysteine were being investigated, cells could be grown in a medium containing a stable isotope-labeled D-amino acid. Subsequent analysis of cellular extracts for the presence of labeled this compound would provide evidence for its biosynthesis.

Stable isotope dilution analysis is a powerful quantitative technique that can be used to measure the concentration of this compound in complex biological samples. This method involves adding a known amount of an isotopically labeled internal standard of this compound to the sample. The ratio of the unlabeled (endogenous) to labeled compound is then measured by mass spectrometry, allowing for precise quantification. Methods for the measurement of homocysteine concentrations and stable isotope tracer enrichments in human plasma have been well-established and could be adapted for this compound nih.gov.

The use of isotopic labeling provides a robust and versatile set of tools for investigating the synthesis and potential metabolism of this compound, offering insights that would be difficult to obtain through other methods.

Metabolic Investigations and Biochemical Reactivity of N Methyl D Homocysteine

Theoretical Catabolic Pathways of N-Methyl-D-homocysteine

The metabolic fate of this compound is not well-documented in scientific literature, which predominantly focuses on its L-isomer counterpart, L-homocysteine. However, by examining the established catabolic pathways for L-homocysteine and considering the enzymatic specificity for stereochemistry and substrate structure, we can theorize potential metabolic routes.

L-homocysteine stands at a critical metabolic junction and is primarily catabolized via two pathways: transsulfuration and remethylation. nih.govnih.gov

Transsulfuration Pathway: This pathway irreversibly converts homocysteine to cysteine. The first and rate-limiting step is catalyzed by cystathionine (B15957) β-synthase (CBS), a vitamin B6-dependent enzyme, which condenses homocysteine with serine to form cystathionine. nih.govfrontierspartnerships.org Subsequently, cystathionine γ-lyase (CTH), also vitamin B6-dependent, cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. nih.gov This pathway is crucial for catabolizing excess homocysteine. annualreviews.org

Remethylation Pathway: This pathway salvages homocysteine by converting it back to methionine. There are two distinct remethylation reactions. The primary route, present in all tissues, utilizes methionine synthase (MS), a vitamin B12-dependent enzyme, to transfer a methyl group from 5-methyltetrahydrofolate (from the folate cycle) to homocysteine. frontierspartnerships.orgmdpi.com A second, alternative pathway, mainly active in the liver and kidneys, is catalyzed by betaine-homocysteine methyltransferase (BHMT), which uses betaine (B1666868) as the methyl donor. nih.govmdpi.com

The catabolism of this compound is likely impeded in these primary pathways due to two main factors: its D-stereoisomer configuration and its N-methylated amino group. Most enzymes in mammalian amino acid metabolism are highly stereospecific for L-amino acids. annualreviews.org The N-methylation further alters the molecule's structure, potentially preventing it from binding to the active sites of enzymes like CBS, MS, and BHMT.

A plausible, albeit speculative, catabolic pathway could involve D-amino acid oxidase (DAAO) . DAAO is an FAD-dependent flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. frontiersin.orgfrontiersin.org DAAO has broad substrate specificity for various D-amino acids but does not act on L-isomers. frontiersin.orgnih.gov If DAAO can recognize this compound, it would convert it to α-keto-γ-(methylthio)butyric acid. However, it is unclear if the N-methylation would hinder its activity. Following this, further metabolism of the resulting α-keto acid would be required.

Enzymatic Degradation Mechanisms of Potential N-Methylated Homocysteine Forms

The enzymatic degradation of this compound faces significant hurdles due to the high specificity of the enzymes that metabolize L-homocysteine.

EnzymePathwayCofactor(s)Theoretical Action on this compound
Cystathionine β-synthase (CBS) TranssulfurationVitamin B6Likely inactive. CBS is stereospecific for L-homocysteine. The D-configuration and N-methyl group would likely prevent binding to the active site.
Methionine Synthase (MS) RemethylationVitamin B12, FolateInactive. The primary function is to transfer a methyl group to the free amino group of L-homocysteine. Since the nitrogen is already methylated in this compound, it cannot serve as a substrate.
Betaine-Homocysteine Methyltransferase (BHMT) RemethylationZincInactive. Similar to MS, BHMT methylates the amino group of L-homocysteine and would not act on an already N-methylated substrate.
D-Amino Acid Oxidase (DAAO) D-Amino Acid CatabolismFADPotentially active. DAAO is specific for D-amino acids and catalyzes oxidative deamination. frontiersin.orguniprot.org It is the most likely candidate for initiating the degradation of this compound, although its efficiency towards N-methylated substrates is not established.

Studies on antimicrobial peptides have shown that incorporating D-amino acids or N-methylated amino acids enhances stability against enzymatic degradation by proteases, highlighting the general resistance of such modified compounds to standard enzymatic pathways. mdpi.comnih.govresearchgate.net Therefore, it is probable that this compound is a poorly metabolized compound, potentially accumulating if formed in vivo.

Role in One-Carbon Metabolism and Transmethylation Cycles

One-carbon metabolism comprises a network of interconnected pathways that transfer one-carbon units, essential for biosynthesis and methylation reactions. nih.govmdpi.com L-homocysteine is a central intermediate in this network, linking the methionine cycle (transmethylation) with the folate and choline (B1196258) cycles. cdnsciencepub.comcambridge.org

In the transmethylation cycle, methionine is activated to form S-adenosylmethionine (SAM), the universal methyl donor for countless biological reactions, including the methylation of DNA, proteins, and lipids. mdpi.com After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). nih.gov SAH is then hydrolyzed to L-homocysteine and adenosine. mdpi.com For the cycle to continue, homocysteine must be removed, either by transsulfuration or by remethylation back to methionine. frontierspartnerships.org

This compound is not a natural intermediate in this cycle. Its presence could theoretically disrupt one-carbon metabolism in several ways:

Dead-End Metabolite: As it cannot be readily remethylated to methionine or shunted into the transsulfuration pathway, this compound would represent a metabolic dead end.

Inhibition of Methyltransferases: S-adenosylhomocysteine (SAH) is a potent product inhibitor of most SAM-dependent methyltransferases. ucla.eduscielo.brnih.gov The structural similarity between SAH and this compound (though SAH has an adenosyl group where this compound has a hydrogen) raises the possibility that this compound could act as a competitive or allosteric inhibitor of these crucial enzymes. While SAH is considered a much stronger inhibitor, plos.org any inhibitory action by an accumulating N-methylated form could decrease the cellular methylation potential.

The ratio of SAM to SAH is often used as an indicator of the cell's capacity for methylation. nih.gov The accumulation of an inhibitory compound like this compound could potentially alter this balance, leading to a state of hypomethylation.

Redox Chemistry and Thiol Reactivity of Methylated Homocysteine Derivatives

The thiol (-SH) group of the cysteine residue in homocysteine is chemically reactive and central to its biological effects, including its role in oxidative stress. nih.gov This thiol group can undergo oxidation to form disulfides. In plasma, only a small fraction of homocysteine exists as a free thiol; most is found as the symmetrical disulfide homocystine (Hcy-S-S-Hcy) or as mixed disulfides with other thiols, such as cysteine (Hcy-S-S-Cys), or is bound to protein thiol groups, primarily albumin. scielo.br

The N-methylation of homocysteine does not directly alter the intrinsic reactivity of the distal thiol group. Therefore, this compound would be expected to participate in similar redox reactions:

Auto-oxidation: The thiol group can auto-oxidize, generating reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide, thereby contributing to oxidative stress.

Disulfide Formation: It can form symmetrical disulfides (with another molecule of itself) or mixed disulfides with other low-molecular-weight thiols like cysteine and glutathione.

Protein S-thiolation: It can bind to the free thiol groups of cysteine residues in proteins, a modification known as S-homocysteinylation. nih.govjpp.krakow.pl This can alter the protein's structure and function and affect its redox status.

Molecular Mechanisms and Biological Roles in Cellular Systems

Interactions with N-Methyl-D-Aspartate (NMDA) Receptors

Homocysteine is recognized as a compound that interacts with N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neuronal function. nih.govarvojournals.orgnih.gov Its interaction is complex, exhibiting both agonist and antagonist properties that are dependent on various factors, including the presence of co-agonists and the specific subunit composition of the receptor. arvojournals.orgresearchgate.net

Agonist and Antagonist Receptor Binding Site Studies

At physiological or low glycine (B1666218) levels, homocysteine's antagonist activity at the glycine site can be more pronounced. nih.gov Conversely, under conditions where glycine concentrations are elevated, such as during stroke or head trauma, the agonist effects of homocysteine at the glutamate (B1630785) site prevail. researchgate.net This leads to overstimulation of the NMDA receptor, a condition known as excitotoxicity. arvojournals.orgscielo.br For homocysteine to effectively stimulate the NMDA receptor at physiological concentrations, an excess of glycine is often required to overcome its partial antagonism at the glycine binding site. arvojournals.org This complex interaction suggests that the neurotoxic potential of homocysteine is context-dependent and can be exacerbated by pathological conditions that alter glycine levels in the nervous system. researchgate.net

Receptor Subunit Specificity and Activation Kinetics

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. researchgate.net The specific type of GluN2 subunit (A, B, C, or D) significantly influences the receptor's properties and its interaction with ligands like homocysteine. nih.govfrontiersin.org

Research indicates that homocysteine preferentially targets NMDA receptors containing the GluN2A subunit. frontiersin.org It acts as a high-potency agonist for GluN1/2A receptors and, remarkably, does not induce receptor desensitization in this configuration. frontiersin.org In contrast, homocysteine is a low-potency agonist for GluN1/2B receptors and promotes rapid desensitization, resulting in a low-level steady-state current. frontiersin.org

The effects of homocysteine on NMDA receptor currents are also subunit-dependent. For GluN1 + GluN2A receptors, homocysteine increases the peak amplitude of the current. nih.gov Conversely, for GluN1 + GluN2B receptors, it leads to a decrease in peak amplitude. nih.gov Furthermore, homocysteine reduces the desensitization of NMDA receptors in a glycine-dependent manner, with notable effects observed with GluN1 subunits combined with GluN2A, GluN2B, or GluN2D subunits. nih.gov

Summary of Homocysteine's Interaction with NMDA Receptor Subunits
Receptor Subunit CompositionAgonist PotencyEffect on Peak Current AmplitudeEffect on Receptor DesensitizationReference
GluN1/GluN2AHigh (EC₅₀ ≈ 9 µM)IncreaseLimited to no desensitization nih.govfrontiersin.org
GluN1/GluN2BLow (EC₅₀ ≈ 70 µM)DecreasePromotes fast desensitization nih.govfrontiersin.org
GluN1/GluN2DData Not AvailableData Not AvailableReduced desensitization nih.gov

Downstream Signaling Cascades Elicited by Receptor Activation

Activation of NMDA receptors by homocysteine triggers a cascade of intracellular signaling events, primarily initiated by a significant influx of calcium (Ca²⁺) into the neuron. arvojournals.orgnih.gov This elevation in intracellular calcium is a critical step that leads to various downstream effects, including the activation of specific kinase pathways and transcription factors. arvojournals.orgnih.gov

One of the key signaling pathways affected is the extracellular-signal regulated kinase (ERK) MAP kinase cascade. nih.govresearchgate.net Homocysteine-mediated NMDA receptor stimulation leads to a rapid and sustained phosphorylation (activation) of ERK2. nih.gov This sustained activation of ERK is a crucial intermediary step that links NMDA receptor stimulation to neuronal cell death. nih.govresearchgate.net Studies have shown that inhibition of ERK phosphorylation can protect neurons from homocysteine-induced toxicity. nih.gov The activation of ERK is particularly mediated through GluN2A-containing NMDA receptors. researchgate.net

Impact on Protein N-Homocysteinylation and Post-Translational Modifications

Homocysteine can lead to a specific type of post-translational modification known as N-homocysteinylation. nih.govnih.gov This process does not involve homocysteine directly but is mediated by its reactive cyclic thioester, homocysteine thiolactone (HTL). nih.govnih.gov HTL is formed from homocysteine in an error-editing reaction catalyzed by methionyl-tRNA synthetase. researchgate.net

N-homocysteinylation is an irreversible process where the carbonyl group of homocysteine thiolactone acylates the ε-amino group of lysine (B10760008) residues within proteins. nih.govresearchgate.net This modification alters the protein's structure and function in several ways. nih.gov By neutralizing the positive charge of the lysine residue and introducing a new, reactive thiol group, N-homocysteinylation can:

Impair or alter the protein's biological function. mdpi.com

Affect protein stability and susceptibility to proteolysis. mdpi.com

Promote protein aggregation, oligomerization, and amyloid formation. mdpi.com

Interfere with other post-translational modifications on lysine residues, such as acetylation and methylation, which is particularly relevant for epigenetic regulation of histones. mdpi.com

A wide range of proteins are targets for N-homocysteinylation, including albumin, hemoglobin, fibrinogen, and cytochrome C. nih.govmdpi.com This modification is considered a significant mechanism contributing to the pathology associated with elevated homocysteine levels. nih.govnih.gov

Influence on Cellular Redox State and Oxidative Stress Pathways

Elevated levels of homocysteine are strongly associated with increased oxidative stress and an imbalance in the cellular redox state. nih.govmdpi.comcdnsciencepub.com Several mechanisms contribute to this pro-oxidant environment.

The auto-oxidation of homocysteine's free thiol group can generate reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. mdpi.com This process can be accelerated in the presence of transition metals. mdpi.com Overstimulation of NMDA receptors by homocysteine also contributes significantly to oxidative stress. arvojournals.org The resulting massive influx of calcium can lead to mitochondrial dysfunction and increased ROS production. arvojournals.orgcdnsciencepub.com

Effects on DNA Methylation and Epigenetic Regulation

Homocysteine metabolism is intrinsically linked to the cellular methylation cycle, a fundamental process for epigenetic regulation. frontiersin.orgnih.gov This cycle produces S-adenosylmethionine (SAM), the universal methyl group donor for virtually all methylation reactions, including the methylation of DNA and histones. thermofisher.commdpi.com

After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). scielo.brfrontiersin.org SAH is then hydrolyzed to homocysteine and adenosine. nih.gov Crucially, SAH is a potent inhibitor of DNA methyltransferases (DNMTs), the enzymes that catalyze DNA methylation. mdpi.com

Under conditions of high homocysteine levels (hyperhomocysteinemia), the equilibrium of the SAH hydrolysis reaction can be shifted, leading to an accumulation of intracellular SAH. mdpi.com The resulting increase in the SAH/SAM ratio leads to product inhibition of DNMTs. mdpi.com This inhibition can cause global DNA hypomethylation, as well as altered methylation patterns in the promoter regions of specific genes, leading to changes in gene expression. frontiersin.orgnih.govnih.gov Therefore, by disrupting the balance of the methylation cycle, elevated homocysteine can exert significant influence over the epigenetic landscape of the cell, contributing to pathological changes in gene regulation. nih.govtandfonline.com

Theoretical and Computational Studies of N Methyl D Homocysteine

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT), are instrumental in determining the electronic structure and predicting the chemical reactivity of molecules. For a molecule like N-Methyl-D-homocysteine, these calculations can provide insights into its stable conformations, bond lengths, bond angles, and vibrational frequencies.

Structural and electronic features of methylated derivatives of related compounds, such as gallic acid, have been analyzed using DFT calculations. These studies have shown that methylation can impact the electronic properties of the parent molecule. Applying similar methodologies to this compound would likely reveal how the N-methylation influences the molecule's geometry and electronic distribution compared to D-homocysteine. Such calculations can help in understanding the compound's intrinsic properties and potential reactivity in biological systems.

Table 1: Hypothetical Data from Quantum Chemical Calculations of this compound

PropertyPredicted ValueSignificance
Dipole Moment3.5 DIndicates the molecule's overall polarity, influencing its solubility and interactions with polar molecules like water.
HOMO-LUMO Gap5.2 eVRelates to the molecule's chemical reactivity and stability; a larger gap suggests higher stability.
Mulliken Charge on N-0.6 eQuantifies the partial charge on the nitrogen atom, which is crucial for understanding its role in hydrogen bonding and electrostatic interactions.
Mulliken Charge on S-0.2 eIndicates the partial charge on the sulfur atom, relevant for its potential interactions and role in redox processes.

Note: The data in this table is hypothetical and serves to illustrate the types of parameters that can be obtained from quantum chemical calculations.

Molecular Dynamics Simulations of this compound Interactions with Biological Targets

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed view of how this compound might interact with biological targets such as proteins or nucleic acids.

In Silico Modeling of Enzymatic Reaction Mechanisms

In silico modeling plays a crucial role in understanding the mechanisms of enzymatic reactions. Given that homocysteine is a key intermediate in the methionine cycle, computational models have been developed to study its metabolism. nih.gov These models can predict the effects of genetic polymorphisms on enzyme function and the concentrations of metabolites like homocysteine.

While specific models for this compound are not established, the methodologies used for homocysteine metabolism can be adapted. For instance, computational models could be constructed to investigate how this compound might be processed by enzymes in the methionine and folate cycles. nih.gov Such models could predict whether this compound acts as a substrate or an inhibitor for key enzymes like S-adenosyl-L-homocysteine hydrolase or various methyltransferases. These in silico studies can generate hypotheses about the metabolic fate and potential biological effects of this compound.

Docking Studies of this compound with Relevant Receptors or Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential inhibitors of enzymes or to predict the binding affinity of a ligand to a receptor.

Docking studies have been performed on analogs of S-adenosyl-L-homocysteine (SAH), a structurally related molecule, to identify potential inhibitors of viral proteins. tandfonline.comtandfonline.com These studies have successfully identified compounds with good binding affinities and have provided insights into the key interactions within the binding site. tandfonline.comtandfonline.com

A similar approach could be applied to this compound to explore its potential interactions with various biological targets. For example, docking studies could investigate its binding to enzymes involved in homocysteine metabolism or to receptors that are known to interact with homocysteine. The results of such studies would provide valuable information on the potential biological targets of this compound and could guide the design of further experimental investigations.

Comparative Biochemical Studies and Future Research Directions

Comparative Analysis with Other Homocysteine Metabolites and Analogues

A comparative biochemical analysis is essential to predict the potential behavior of N-Methyl-D-homocysteine relative to its more common and biologically active analogues. The primary distinctions arise from its stereochemical configuration (D-isomer vs. L-isomer) and its N-methylation status.

L-homocysteine is a critical intermediate in the one-carbon metabolism pathway, derived from the demethylation of methionine. nih.govfoodforthebrain.org Its fate is tightly regulated, leading to either remethylation back to methionine or irreversible conversion to cysteine via the transsulfuration pathway. frontiersin.orgnih.gov The key metabolites in this cycle include S-adenosylmethionine (SAM), the universal methyl donor, and S-adenosylhomocysteine (SAH), the product of methylation reactions and a potent inhibitor of methyltransferases. nih.gov

This compound differs fundamentally from L-homocysteine due to the "D" configuration of its chiral center. Most enzymes in mammalian systems are highly stereospecific for L-amino acids. nih.gov This suggests that this compound would likely not be a substrate for the primary enzymes that metabolize L-homocysteine, such as methionine synthase (MS) or cystathionine (B15957) β-synthase (CBS). frontiersin.org Furthermore, the methylation on the nitrogen atom distinguishes it from homocysteine itself, potentially altering its chemical reactivity and interaction with enzymatic active sites.

Below is a comparative table of these related compounds:

CompoundStereochemistryMethylation StatusPrimary Biological Role/Characteristic
This compoundD-isomerN-methylatedNot a known biological metabolite; predicted to be poorly recognized by enzymes of L-amino acid metabolism.
N-Methyl-L-homocysteineL-isomerN-methylatedA non-canonical analogue; its L-configuration might allow limited interaction with metabolic enzymes, but N-methylation would likely alter substrate suitability.
L-HomocysteineL-isomerUnmethylatedCentral intermediate in one-carbon metabolism; substrate for remethylation to methionine and transsulfuration to cysteine. nih.gov
D-HomocysteineD-isomerUnmethylatedNot a substrate for canonical homocysteine pathways; may be metabolized by D-amino acid oxidase.
S-Adenosylmethionine (SAM)L-isomer (methionine moiety)Activated methyl donorUniversal methyl group donor for numerous biological reactions, including DNA, RNA, and protein methylation. frontiersin.org
S-Adenosylhomocysteine (SAH)L-isomer (homocysteine moiety)Demethylated productProduct of SAM-dependent methylation; a potent feedback inhibitor of methyltransferases. nih.gov

Research on Stereoselectivity of N-Methylation in Biological Systems

Enzymatic reactions in biological systems are characterized by a high degree of stereoselectivity, meaning they can distinguish between different stereoisomers of a substrate. The enzymes involved in the methylation of homocysteine are prime examples of this specificity.

In the canonical remethylation pathway, L-homocysteine is converted back to L-methionine by two primary enzymes:

Methionine Synthase (MS): This vitamin B12-dependent enzyme utilizes 5-methyltetrahydrofolate as a methyl donor and is highly specific for L-homocysteine. frontiersin.orgnih.gov

Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidneys, this enzyme uses betaine (B1666868) as the methyl donor and also acts specifically on L-homocysteine. frontiersin.org

The structural rigidity and specific arrangement of amino acid residues in the active sites of these enzymes create a chiral environment that accommodates the L-isomer but not the D-isomer. Therefore, direct enzymatic N-methylation of D-homocysteine via these established pathways is considered biochemically improbable. While some enzymes, such as engineered methyltransferases, have shown the ability to perform N-methylation on various heterocyclic compounds, their activity on D-amino acids like D-homocysteine has not been established. nih.gov

The study of D-amino acids in mammals is a growing field, with enzymes like D-amino acid oxidase (DAO) known to catabolize D-isomers. nih.gov However, the existence of a specific methyltransferase that would N-methylate D-homocysteine has not been reported in the literature. Future research could explore whether promiscuous methyltransferases might exhibit minor activity towards D-homocysteine under certain pathological conditions or whether microbial enzymes could perform such a transformation.

Development of Novel Research Models for Investigating this compound

To investigate the metabolism, biodistribution, and potential biological effects of this compound, researchers would need to adapt existing or develop novel research models. Standard models used to study hyperhomocysteinemia (elevated L-homocysteine) could serve as a starting point. nih.gov

Diet-Induced Models: Animal models, typically rodents, are often fed diets deficient in B vitamins (B6, B12, folate) or enriched in methionine to induce high levels of L-homocysteine. nih.gov To study this compound, such a model could be modified by directly supplementing the diet or administering the compound via injection. This would allow researchers to track its metabolic fate, identify any breakdown products, and assess its potential for accumulation in various tissues.

Genetic Models: Mice with targeted deletions of genes central to L-homocysteine metabolism (e.g., Cbs or Mthfr knockouts) develop severe hyperhomocysteinemia. nih.gov While these models are designed to study the effects of L-homocysteine accumulation, administering this compound to them could reveal whether the impaired canonical pathways affect its clearance or toxicity.

In Vitro Cell Culture Systems: Various cell lines (e.g., hepatocytes, endothelial cells, neurons) could be exposed to this compound to study its cellular uptake, cytotoxicity, and potential to interfere with normal metabolic processes in a controlled environment.

Advanced Animal Models: For more complex studies on nutrient metabolism, particularly involving the gut, the domestic piglet has been used as a model due to its physiological similarities to humans. nih.govcambridge.org Such a model could provide insights into the intestinal absorption and first-pass metabolism of orally administered this compound.

Emerging Methodologies in Methylomics and Metabolomics Research

The study of a non-canonical metabolite like this compound heavily relies on advanced analytical techniques capable of high sensitivity and specificity, particularly for distinguishing between isomers.

Metabolomics: Untargeted metabolomics aims to capture a broad snapshot of all metabolites in a sample, while targeted approaches focus on quantifying specific molecules. nih.gov For this compound, targeted chiral metabolomics would be essential. Recent advancements in this area include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for metabolite analysis. To separate stereoisomers like D- and L-homocysteine derivatives, chiral chromatography columns or chiral derivatizing agents are used. nih.gov

Two-Dimensional Liquid Chromatography (2D-LC): This method enhances separation power by using two different chromatography columns, which is particularly useful for resolving low-abundance isomers from complex biological matrices like plasma or tissue extracts. chromatographyonline.commdpi.com

Methylomics: Methylomics traditionally refers to the study of DNA methylation, but it is expanding to include the global analysis of methylation on other molecules. To trace the origin and fate of methyl groups, stable isotope labeling can be employed.

Stable Isotope Tracing: Using precursors labeled with stable isotopes, such as [¹³C-methyl]methionine, allows researchers to follow the path of methyl groups as they are transferred to various substrates. researchgate.net This technique could be used to determine if D-homocysteine can be methylated in any biological system.

Advanced Sequencing Techniques: While focused on DNA, methods like Enzymatic Methyl-seq (EM-seq) represent the cutting edge of methylation analysis, offering high accuracy and minimal DNA damage compared to older bisulfite sequencing methods. neb.com The principles of high-sensitivity detection from this field can inform the development of methods for detecting methylation on other biomolecules.

The table below summarizes key methodologies and their potential application to the study of this compound.

MethodologyPrincipleApplication for this compound Research
Chiral LC-MS/MSSeparates stereoisomers using a chiral stationary phase or derivatization, followed by sensitive detection and quantification by mass spectrometry. nih.govnih.govAccurately quantify this compound in biological samples, distinguishing it from any potential L-isomer.
2D-LC SystemsImproves separation by using two independent chromatography steps, increasing peak capacity and resolution. chromatographyonline.comIsolate and detect trace amounts of this compound and its metabolites in complex matrices like blood or urine.
Stable Isotope Labeling with MSIntroduces labeled precursors (e.g., ¹³C, ¹⁵N) into a system to trace their incorporation into downstream metabolites.Determine if D-homocysteine can be endogenously N-methylated by providing labeled methyl donors (e.g., ¹³C-methionine).
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)Separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation for isomers. researchgate.netDifferentiate this compound from other structural isomers that may have the same mass.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for quantifying N-Methyl-D-homocysteine in biological samples?

  • Methodological Answer : Liquid chromatography coupled with mass spectrometry (LC/MS) remains the gold standard due to its specificity and sensitivity. Enzymatic assays using cysteine dioxygenase or electrochemical sensors (e.g., streptavidin probes) are also employed for rapid detection in plasma or tissue homogenates. These methods require calibration with isotopically labeled internal standards to minimize matrix effects .

Q. How does this compound function in one-carbon metabolism and redox regulation?

  • Methodological Answer : this compound is a methylated derivative of homocysteine, influencing methionine cycles and transsulfuration pathways. Experimental protocols often involve isotopic tracing (e.g., ¹³C-methionine) to track methyl group transfer or spectrophotometric assays to measure thiol-disulfide exchange kinetics. Knockout models (e.g., Mthfr heterozygotes) are used to study metabolic perturbations .

Advanced Research Questions

Q. How can researchers resolve contradictions between epidemiological studies linking hyperhomocysteinemia to vascular disease and null findings in interventional trials?

  • Methodological Answer : Meta-analyses (e.g., Boushey et al., 1995) highlight confounding variables like folate status and genetic polymorphisms (e.g., MTHFR C677T). To address discrepancies, use Mendelian randomization to isolate causal effects or employ animal models with controlled dietary homocysteine modulation. Stratified analysis by baseline tHcy levels in clinical cohorts can also clarify dose-response relationships .

Q. What chemical methods enable selective detection of N-homocysteinylated proteins in complex biological matrices?

  • Methodological Answer : Under mildly acidic conditions, γ-aminothiol groups in homocystamides react stoichiometrically with aldehydes (e.g., formaldehyde) to form stable 1,3-thiazines. Fluorescent or biotin tags coupled with gel electrophoresis allow quantification in plasma or hemoglobin. Affinity enrichment using aldehyde resins reduces sample complexity, enabling proteomic profiling of post-translational modifications .

Q. What experimental design considerations are critical for studying this compound’s role in developmental disorders like neural tube defects (NTDs)?

  • Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For in vivo studies, employ embryonic mouse models (e.g., Pcft null mutants) with folate-deficient diets to mimic hyperhomocysteinemia. High-throughput chemical assays (e.g., streptavidin-biotin binding) enable large-scale screening of N-homocysteinylation levels in embryonic tissue .

Q. What are the challenges in quantifying low-abundance N-homocysteinylated proteins, and how can they be mitigated?

  • Methodological Answer : Heterogeneity and low stoichiometry (<1% of total protein) necessitate enrichment strategies. Immunoprecipitation with polyclonal antibodies (limited by cross-reactivity) or chemical capture via aldehyde probes improves detection limits. Parallel reaction monitoring (PRM) in LC-MS/MS enhances specificity for target peptides .

Q. How can researchers assess the causal role of N-homocysteinylation in Alzheimer’s disease beyond correlative data?

  • Methodological Answer : Combine transgenic models (e.g., APP/PS1 mice) with homocysteine thiolactone infusions to induce protein modifications. Spatial profiling via histochemistry using aldehyde-tagged probes localizes N-homocysteinylation in amyloid plaques. Longitudinal studies measuring cognitive decline alongside tHcy and modification levels provide mechanistic insights .

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